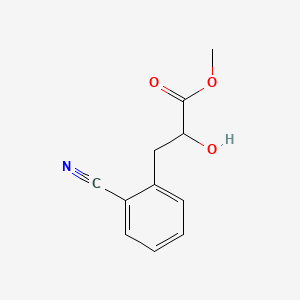
Methyl 3-(2-cyanophenyl)-2-hydroxypropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(2-cyanophenyl)-2-hydroxypropanoate is an organic compound that belongs to the class of cyanophenyl derivatives This compound is characterized by the presence of a cyanophenyl group attached to a hydroxypropanoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-cyanophenyl)-2-hydroxypropanoate typically involves the reaction of 2-cyanobenzaldehyde with methyl acrylate in the presence of a base. The reaction proceeds through a Michael addition followed by an intramolecular cyclization to form the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to enhance the yield and purity of the product. The reaction conditions are carefully controlled to ensure consistency and scalability.
化学反応の分析
Types of Reactions
Methyl 3-(2-cyanophenyl)-2-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of Methyl 3-(2-cyanophenyl)-2-oxopropanoate.
Reduction: Formation of Methyl 3-(2-aminophenyl)-2-hydroxypropanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 3-(2-cyanophenyl)-2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a precursor to biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of Methyl 3-(2-cyanophenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the cyanophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
Similar Compounds
- Methyl 3-(4-cyanophenyl)-2-hydroxypropanoate
- Methyl 3-(3-cyanophenyl)-2-hydroxypropanoate
- Methyl 3-(2-cyanophenyl)-2-oxopropanoate
Uniqueness
Methyl 3-(2-cyanophenyl)-2-hydroxypropanoate is unique due to the specific positioning of the cyanophenyl group, which influences its reactivity and interaction with other molecules. This positional specificity can lead to different biological activities and chemical properties compared to its isomers.
特性
分子式 |
C11H11NO3 |
|---|---|
分子量 |
205.21 g/mol |
IUPAC名 |
methyl 3-(2-cyanophenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C11H11NO3/c1-15-11(14)10(13)6-8-4-2-3-5-9(8)7-12/h2-5,10,13H,6H2,1H3 |
InChIキー |
JVYYOOBFZRXQHL-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(CC1=CC=CC=C1C#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















